molecular formula C10H10N2O2 B12505414 3-Methoxy-4-(1H-pyrazol-1-yl)phenol

3-Methoxy-4-(1H-pyrazol-1-yl)phenol

Cat. No.: B12505414
M. Wt: 190.20 g/mol
InChI Key: GMGBUJLZVIIHRL-UHFFFAOYSA-N
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Description

3-Methoxy-4-(1H-pyrazol-1-yl)phenol is a chemical compound that features a methoxy group and a pyrazolyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(1H-pyrazol-1-yl)phenol typically involves the reaction of 3-methoxyphenol with 1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the methoxy group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-(1H-pyrazol-1-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(1H-pyrazol-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methoxy group and a pyrazolyl group on the phenol ring allows for diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-methoxy-4-pyrazol-1-ylphenol

InChI

InChI=1S/C10H10N2O2/c1-14-10-7-8(13)3-4-9(10)12-6-2-5-11-12/h2-7,13H,1H3

InChI Key

GMGBUJLZVIIHRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)N2C=CC=N2

Origin of Product

United States

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